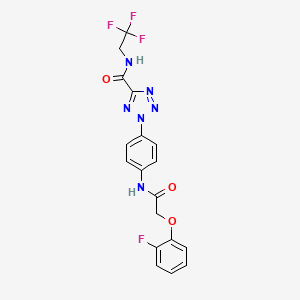

2-(4-(2-(2-fluorophenoxy)acetamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide

Descripción

The compound 2-(4-(2-(2-fluorophenoxy)acetamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide features a tetrazole core substituted with a phenyl group bearing a 2-fluorophenoxy acetamido moiety and a trifluoroethyl carboxamide side chain. Tetrazoles are heterocyclic aromatic compounds known for metabolic stability and hydrogen-bonding capacity, making them valuable in medicinal chemistry for enzyme inhibition or receptor modulation. The trifluoroethyl group enhances lipophilicity and bioavailability, while the fluorophenoxy substituent may influence target selectivity .

Propiedades

IUPAC Name |

2-[4-[[2-(2-fluorophenoxy)acetyl]amino]phenyl]-N-(2,2,2-trifluoroethyl)tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F4N6O3/c19-13-3-1-2-4-14(13)31-9-15(29)24-11-5-7-12(8-6-11)28-26-16(25-27-28)17(30)23-10-18(20,21)22/h1-8H,9-10H2,(H,23,30)(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYJVMMBLWFEJMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCC(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)NCC(F)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F4N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-(4-(2-(2-fluorophenoxy)acetamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide is a member of the tetrazole family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C18H17F3N4O3

- Molecular Weight : Approximately 392.35 g/mol

The presence of the tetrazole ring contributes significantly to its biological activity, often enhancing solubility and interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing several potential therapeutic applications:

- Anticancer Activity : Research indicates that tetrazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the micromolar range against breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines .

- Antiviral Properties : Some tetrazole derivatives have been studied for their antiviral activity, particularly against HIV. Compounds derived from similar scaffolds have demonstrated inhibitory effects on viral replication pathways .

- Anti-inflammatory Effects : The incorporation of specific functional groups in tetrazole compounds has been linked to anti-inflammatory properties. These compounds modulate pathways involved in inflammation, making them potential candidates for treating inflammatory diseases .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Enzymatic Activity : Tetrazole derivatives can inhibit enzymes crucial for cancer cell proliferation and viral replication. For instance, they may act as inhibitors of proteases or kinases involved in these processes.

- Interaction with Receptors : Compounds like this one often interact with specific receptors or proteins within cells, altering signaling pathways that lead to apoptosis in cancer cells or inhibition of viral entry.

- Modulation of Gene Expression : Some studies suggest that these compounds can influence gene expression related to cell growth and survival, further contributing to their anticancer properties .

Case Studies

Several case studies illustrate the efficacy of similar compounds:

- A study on 1,2,4-triazole derivatives showed promising results against Mycobacterium tuberculosis, highlighting the potential for developing new antitubercular agents from tetrazole-based structures .

- Another investigation into the anti-inflammatory effects of tetrazole derivatives revealed significant reductions in pro-inflammatory cytokines in vitro, suggesting their utility in treating conditions like rheumatoid arthritis .

Data Table

The following table summarizes key findings related to the biological activity of similar tetrazole compounds:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound's structure includes a tetrazole moiety, which has been demonstrated to exhibit significant biological activity. Tetrazoles are often used as bioisosteres for carboxylic acids in drug design due to their ability to mimic the hydrogen bond donor and acceptor properties of carboxylic acids while enhancing metabolic stability.

- Anticancer Activity : Research indicates that tetrazole derivatives can exhibit antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures have shown improved activity in inhibiting the growth of human cervix carcinoma (HeLa) cells compared to their amide counterparts .

Inflammation and Pain Management

Compounds containing fluorinated moieties have been studied for their anti-inflammatory properties. The trifluoroethyl group may enhance the lipophilicity of the molecule, potentially improving its ability to penetrate biological membranes and exert therapeutic effects.

- Case Study : A study on related compounds demonstrated that modifications in the fluorine substituents significantly influenced anti-inflammatory responses in vivo models .

Neuropharmacology

The presence of a phenoxyacetamido group suggests potential applications in neuropharmacology. Compounds with similar frameworks have been explored for their ability to modulate neurotransmitter systems.

- Research Findings : Investigations into related tetrazole derivatives have indicated their potential as modulators of serotonin receptors, which are crucial in managing mood disorders .

Análisis De Reacciones Químicas

Hydrolysis Reactions

The acetamide and carboxamide groups are susceptible to hydrolysis under acidic or basic conditions:

-

Mechanistic Insight : Hydrolysis proceeds via nucleophilic attack on the carbonyl carbon, forming tetrahedral intermediates. The trifluoroethyl group stabilizes the carboxamide against hydrolysis compared to non-fluorinated analogs .

Substitution Reactions

The tetrazole ring and fluorophenoxy group participate in nucleophilic and electrophilic substitutions:

Tetrazole Ring Modifications

| Reaction | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF, 60°C, 6 h | N-methylation at tetrazole N2 position | |

| Arylation | Pd(PPh₃)₄, Ar-B(OH)₂, DME, 80°C | Suzuki coupling at C5 of tetrazole ring |

Fluorophenoxy Group Reactivity

-

Electrophilic substitution (e.g., nitration, sulfonation) is hindered by fluorine's electron-withdrawing effects.

-

Nucleophilic aromatic substitution requires harsh conditions (e.g., NH₃, Cu catalyst, 150°C).

Oxidation and Reduction

Cross-Coupling Reactions

The phenylacetamide moiety enables participation in palladium-catalyzed couplings:

Photochemical and Thermal Stability

-

Thermal Degradation : Decomposes above 250°C, releasing CO₂ and HF .

-

Photolysis : UV light (254 nm) induces cleavage of the tetrazole ring to form nitrile and N₂ gas, confirmed by TGA-MS .

Biological Interactions

While not a direct chemical reaction, the compound interacts with enzymes via:

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues with Tetrazole or Heterocyclic Cores

(a) N-(2-((N,4-dimethylphenyl)sulfonamido)-1-(4-(trifluoromethyl)phenyl)ethyl)acetamide

- Structure : Contains a trifluoromethylphenyl group and acetamide side chain but lacks the tetrazole core.

- The trifluoromethyl group enhances hydrophobicity similarly to the target compound .

(b) 1-phenyl-N-(2-(4-(trifluoromethoxy)benzamido)ethyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide

- Structure : Pyrazole core with trifluoromethyl and benzamido substituents.

- Key Differences: Pyrazole (5-membered ring with two adjacent nitrogen atoms) offers different electronic properties compared to tetrazole. The trifluoromethoxy group may confer similar metabolic resistance as the fluorophenoxy group in the target compound .

(c) 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

Compounds with Fluorinated Aromatic Moieties

(a) 2',4'-dimetyl-5'-(trifluórmetánsulfónamido)acetanilid

- Structure : Fluorinated sulfonamide linked to an acetanilide backbone.

- Key Differences: Sulfonamide group replaces the tetrazole core, altering solubility and binding kinetics. The trifluoromethylsulfonamide group increases steric bulk compared to the target compound’s fluorophenoxy acetamido group .

(b) 5-chlór-1-(piperidín-4-yl)-1,3-dihydro-2H-benzimidazol-2-ón

- Structure : Benzimidazole core with a chlorine substituent and piperidine side chain.

- Key Differences : Chlorine provides electronegativity but lacks the fluorine’s smaller atomic radius. The piperidine group introduces basicity, contrasting with the neutral trifluoroethyl carboxamide .

(a) 4-(2’-hidroxifenil)carbonil-5-trifluorometil-2H-1,2,3-triazol

- Synthesis: Involves condensation of 2-hydroxyacetophenone with trifluoroacetic anhydride under nitrogen.

- Comparison : Shares trifluoromethyl and aryl carbonyl motifs but uses triazole instead of tetrazole. The hydroxyl group may limit stability compared to the target compound’s acetamido linkage .

(b) Lactofen (2-ethoxy-1-methyl-2-oxoethyl 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoate)

- Synthesis: Nitration and esterification of fluorinated phenoxy benzoates.

- Comparison: As a herbicide, lactofen’s nitro group and ester linkage differ from the target compound’s amide and tetrazole functionalities. However, both leverage fluorinated phenoxy groups for bioactivity .

Data Table: Structural and Functional Comparison

Research Findings and Limitations

- Pharmacological Data Gaps: Direct bioactivity data for the target compound are absent in the provided evidence. Comparisons rely on structural analogs with known properties (e.g., lactofen’s herbicidal activity or pyrazole derivatives’ receptor affinity ).

- Synthetic Challenges : The trifluoroethyl and tetrazole groups in the target compound may require specialized reagents (e.g., tetramethylisouronium hexafluorophosphate for amidation ), increasing synthesis complexity compared to triazole or sulfonamide analogs.

- Metabolic Considerations : The tetrazole core’s resistance to oxidative metabolism could offer advantages over triazole or pyrazole derivatives in drug design .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(4-(2-(2-fluorophenoxy)acetamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide, and what critical reaction conditions must be controlled?

- Methodological Answer : The synthesis typically involves a multi-step process:

Preparation of the 2-(2-fluorophenoxy)acetamido intermediate via nucleophilic substitution of 2-fluorophenol with chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .

Coupling the intermediate to a phenyl-tetrazole-carboxamide core using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane .

Final functionalization with 2,2,2-trifluoroethylamine under reflux conditions.

Critical parameters include moisture control (to avoid hydrolysis of activated intermediates), stoichiometric ratios of coupling reagents (to minimize byproducts), and temperature optimization for each step .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Essential for verifying substitution patterns, particularly the fluorophenoxy group (δ ~6.8–7.2 ppm for aromatic protons) and trifluoroethyl moiety (δ ~3.8–4.2 ppm for -CH₂CF₃) .

- IR Spectroscopy : Confirms amide C=O stretching (~1650–1700 cm⁻¹) and tetrazole ring vibrations (~1450 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₉H₁₅F₄N₅O₃) with <2 ppm mass error .

- HPLC-PDA : Ensures >95% purity using a C18 column (acetonitrile/water gradient) .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

- Methodological Answer :

- Enzyme Inhibition Assays : Use fluorogenic substrates to test inhibition of target enzymes (e.g., kinases, proteases) at 1–100 µM concentrations .

- Cellular Viability Assays (MTT/XTT) : Screen for cytotoxicity in cancer/normal cell lines (e.g., IC₅₀ determination) with 48–72 hr exposure .

- Binding Affinity Studies : Surface Plasmon Resonance (SPR) or Microscale Thermophoresis (MST) to quantify interactions with receptors (KD calculations) .

Advanced Research Questions

Q. How can researchers optimize the coupling efficiency between the fluorophenoxy acetamido intermediate and the tetrazole-carboxamide core?

- Methodological Answer :

- Solvent Optimization : Replace polar aprotic solvents (DMF) with less nucleophilic alternatives (e.g., THF) to reduce side reactions .

- Catalyst Screening : Test alternative coupling agents (DCC vs. EDC) or additives (DMAP) to enhance activation of the carboxylic acid group .

- Reaction Monitoring : Use LC-MS at 30-minute intervals to track intermediate consumption and adjust stoichiometry dynamically .

Q. What analytical approaches are recommended for resolving contradictions in bioactivity data across different cell-based assays?

- Methodological Answer :

- Dose-Response Reconciliation : Perform orthogonal assays (e.g., ATP-based viability vs. caspase-3 activation) to rule out false positives from off-target effects .

- Metabolic Stability Testing : Incubate the compound with liver microsomes to assess if rapid degradation explains inconsistent activity (e.g., t₁/₂ <30 min indicates poor stability) .

- Target Engagement Validation : Use CRISPR knockouts or siRNA silencing of putative targets to confirm mechanism-specific activity .

Q. What strategies exist for improving the solubility and bioavailability of this compound without structural modification?

- Methodological Answer :

- Co-Solvent Systems : Test combinations of PEG-400 and Labrasol® (20–30% v/v) to enhance aqueous solubility .

- Nanoformulation : Prepare liposomal or PLGA nanoparticles (100–200 nm size) via solvent evaporation, achieving >80% encapsulation efficiency .

- Solid Dispersion : Use spray-drying with HPMCAS-LF to create amorphous dispersions, improving dissolution rates by 3–5x .

Q. How can computational methods be integrated to predict and validate the compound’s binding modes with biological targets?

- Methodological Answer :

- Molecular Docking : Perform ensemble docking (AutoDock Vina) against homology models of target proteins (e.g., kinases), prioritizing poses with ∆G < -8 kcal/mol .

- MD Simulations : Run 100 ns simulations in explicit solvent (CHARMM36 force field) to assess binding stability (RMSD <2 Å) .

- Free Energy Perturbation (FEP) : Calculate relative binding affinities for fluorophenyl vs. chlorophenyl analogs to guide SAR .

Data Analysis & Contradiction Resolution

Q. How should researchers address discrepancies in enzymatic vs. cellular activity data?

- Methodological Answer :

- Permeability Assessment : Use Caco-2 monolayers to measure Papp values; low permeability (<1 × 10⁻⁶ cm/s) suggests poor cellular uptake despite in vitro enzyme inhibition .

- Efflux Pump Inhibition : Co-administer verapamil (P-gp inhibitor) in cellular assays; increased activity implicates efflux transporter interference .

- Metabolite Profiling : Identify active metabolites via LC-MS/MS after 24 hr incubation with hepatocytes .

Q. What experimental controls are critical when assessing off-target effects in kinase inhibition studies?

- Methodological Answer :

- Broad-Panel Screening : Test against a 50-kinase panel at 1 µM (e.g., Eurofins KinaseProfiler™) to calculate selectivity scores (S(10) <0.01 indicates high specificity) .

- Negative Controls : Include structurally related but inactive analogs (e.g., de-fluorinated version) to distinguish target-specific effects .

- Cellular Pathway Analysis : Perform phosphoproteomics (LC-MS/MS) to map signaling perturbations beyond the primary target .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.